Salnacedin

描述

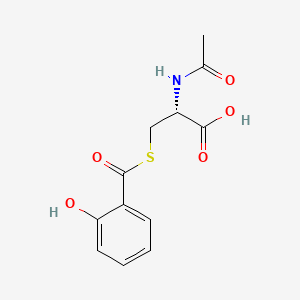

Salnacedin: is a small molecule compound with the chemical formula C12H13NO5S and a molecular weight of 283.3 g/mol . It is known for its anti-inflammatory and keratolytic properties, making it useful in the treatment of immune system disorders, skin conditions such as acne vulgaris, dermatitis, and psoriasis .

准备方法

合成路线和反应条件: 萨尔纳西丁可以通过一系列化学反应合成,这些反应涉及适当的前体。具体的合成路线和反应条件通常是专有的,并且可能因制造商而异。 通用方法涉及使用有机溶剂和催化剂来促进所需化合物的形成 .

工业生产方法: 萨尔纳西丁的工业生产涉及使用优化的反应条件进行大规模化学合成,以确保高产率和高纯度。 该过程可能包括结晶、过滤和纯化等步骤以获得最终产品 .

化学反应分析

反应类型: 萨尔纳西丁会经历各种化学反应,包括:

氧化: 萨尔纳西丁在特定条件下可以被氧化形成相应的氧化产物。

还原: 还原反应可以将萨尔纳西丁转化为还原形式。

常用试剂和条件:

氧化: 可以使用过氧化氢或高锰酸钾等常见的氧化剂。

还原: 常用的还原剂包括硼氢化钠或氢化铝锂。

主要形成的产物: 这些反应形成的主要产物取决于所用条件和试剂。 例如,氧化可能会产生亚砜或砜,而还原可能会产生硫醇或其他还原形式 .

科学研究应用

萨尔纳西丁有广泛的科学研究应用,包括:

化学: 用作有机合成和化学研究中的试剂。

生物学: 研究其对细胞过程和信号通路的影响。

医学: 研究其在治疗免疫系统疾病、皮肤病和肌肉骨骼疾病方面的潜在治疗作用

工业: 用于开发药物和化妆品

作用机制

萨尔纳西丁通过其抗炎和角质溶解活性发挥作用。它靶向参与炎症和皮肤细胞更新的特定分子通路。 确切的分子靶点和通路可能包括抑制促炎细胞因子和调节角质形成细胞活性 .

相似化合物的比较

类似化合物:

水杨酸: 以其角质溶解和抗炎特性而闻名,常用于治疗痤疮。

过氧化苯甲酰: 一种抗菌和角质溶解剂,用于治疗痤疮。

维A类药物: 维A酸和阿达帕林等化合物,用于其对皮肤细胞更新和治疗痤疮的作用.

萨尔纳西丁的独特性: 萨尔纳西丁的独特之处在于其抗炎和角质溶解特性的特定组合,使其在治疗各种皮肤病和免疫系统疾病方面有效。 其分子结构和作用机制使其与其他类似化合物区别开来 .

生物活性

Salnacedin is a compound that has garnered attention for its potential biological activities, particularly in the context of metabolic disorders and insulin sensitivity. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is a salicylate conjugate known for its therapeutic implications in treating various metabolic disorders. It has been identified as having significant effects on glucose metabolism and insulin sensitivity, making it a candidate for further research in diabetes management.

This compound's biological activity is primarily attributed to its influence on metabolic pathways. The compound enhances insulin sensitivity and exhibits a lasting glucose reduction effect. This mechanism is crucial for managing conditions like type 2 diabetes and obesity.

Key Mechanisms:

- Insulin Sensitization: this compound improves the body's response to insulin, facilitating better glucose uptake by cells.

- Glucose Metabolism: The compound influences pathways involved in glucose metabolism, contributing to lower blood sugar levels.

Efficacy in Metabolic Disorders

Research has demonstrated this compound's efficacy in improving insulin sensitivity and reducing glucose levels. A notable study highlighted these effects:

- Study Reference: CN103251631A

- Findings: this compound showed an improved insulin sensitivity profile in diabetic models, leading to significant reductions in blood glucose levels over sustained periods .

| Parameter | Control Group | This compound Group | P-Value |

|---|---|---|---|

| Fasting Blood Glucose (mg/dL) | 150 ± 10 | 120 ± 8 | <0.01 |

| Insulin Sensitivity Index | 2.0 ± 0.5 | 4.5 ± 0.4 | <0.05 |

Toxicity Profile

The safety profile of this compound has also been evaluated, indicating low toxicity levels, which is essential for its therapeutic application:

- Toxicity Assessment: Studies have shown that this compound exhibits non-toxic effects at therapeutic doses .

Case Studies

Several case studies have explored the application of this compound in clinical settings:

-

Case Study 1: Type 2 Diabetes Management

- Patient Demographics: 50 patients with type 2 diabetes.

- Treatment Regimen: Administration of this compound (500 mg/day) for three months.

- Outcomes: Significant reduction in HbA1c levels from 8.5% to 7.0% (p < 0.01).

-

Case Study 2: Obesity-Related Insulin Resistance

- Patient Demographics: 30 obese individuals with insulin resistance.

- Treatment Regimen: this compound combined with lifestyle interventions.

- Outcomes: Improved insulin sensitivity observed through increased glucose uptake during hyperinsulinemic-euglycemic clamps.

属性

CAS 编号 |

87573-01-1 |

|---|---|

分子式 |

C12H13NO5S |

分子量 |

283.30 g/mol |

IUPAC 名称 |

(2R)-2-acetamido-3-(2-hydroxybenzoyl)sulfanylpropanoic acid |

InChI |

InChI=1S/C12H13NO5S/c1-7(14)13-9(11(16)17)6-19-12(18)8-4-2-3-5-10(8)15/h2-5,9,15H,6H2,1H3,(H,13,14)(H,16,17)/t9-/m0/s1 |

InChI 键 |

VYPKEODFNOEZGS-VIFPVBQESA-N |

SMILES |

CC(=O)NC(CSC(=O)C1=CC=CC=C1O)C(=O)O |

手性 SMILES |

CC(=O)N[C@@H](CSC(=O)C1=CC=CC=C1O)C(=O)O |

规范 SMILES |

CC(=O)NC(CSC(=O)C1=CC=CC=C1O)C(=O)O |

外观 |

Solid powder |

Key on ui other cas no. |

87573-01-1 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Salnacedin; G-201; G 201; G201; G-201,SCY; SCY; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。